molecular formula C16H18FNO3S B4823205 N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide

N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4823205
M. Wt: 323.4 g/mol
InChI Key: CBMZGPGKAMVWRI-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of both ethoxy and fluorophenyl groups attached to a methanesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzyl chloride and 4-fluorobenzenesulfonamide.

    Reaction: The 4-ethoxybenzyl chloride is reacted with 4-fluorobenzenesulfonamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or dichloromethane.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The ethoxy and fluorophenyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-ethoxybenzyl alcohol and 4-fluorobenzenesulfonic acid.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)methanesulfonamide
  • N-(4-fluorophenyl)methanesulfonamide
  • N-(4-methylphenyl)methanesulfonamide

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of both ethoxy and fluorophenyl groups, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, specificity, and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-2-21-16-9-5-13(6-10-16)11-18-22(19,20)12-14-3-7-15(17)8-4-14/h3-10,18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMZGPGKAMVWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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